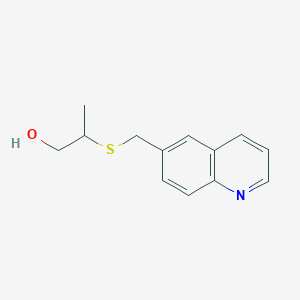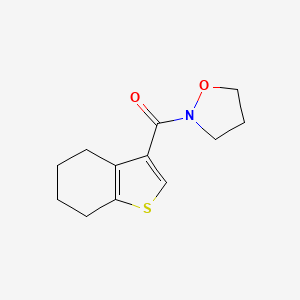![molecular formula C12H11F4NO2 B6630954 [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone, also known as TFMK, is a chemical compound that has been widely used in scientific research for its unique properties. TFMK is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Wirkmechanismus
The mechanism of action of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone involves the covalent binding of the compound to the active site of serine proteases. This binding results in the inhibition of the enzyme's activity, which prevents the protease from carrying out its biological function. [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been shown to form a covalent bond with the serine residue at the active site of the protease, which blocks the access of substrates to the enzyme.
Biochemical and Physiological Effects:
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone inhibits the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. In vivo studies have shown that [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone can inhibit blood coagulation and fibrinolysis, reduce inflammation, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has several advantages as a research tool, including its potent inhibition of serine proteases, its ability to form a covalent bond with the enzyme's active site, and its selectivity for serine proteases. However, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has limitations in lab experiments, including its potential toxicity, its potential for non-specific binding, and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions in research involving [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone, including the development of new synthetic methods for the compound, the identification of new serine protease targets, and the development of new therapeutic agents based on the compound's properties. [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has also been used as a tool for studying the role of serine proteases in various biological processes, and future research may focus on the use of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone in these studies. Additionally, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has potential applications in the development of new diagnostic tools for diseases that involve serine proteases.
Synthesemethoden
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone can be synthesized using various methods, including the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-aminooxazoline or by the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-aminooxazolidine. The compound can also be synthesized using the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-amino-2-methyl-1-propanol.
Wissenschaftliche Forschungsanwendungen
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been used extensively in scientific research for its unique properties as a serine protease inhibitor. The compound has been used in studies of blood coagulation, fibrinolysis, inflammation, and cancer. [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This inhibition has been used to study the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-19-17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDPMTXYZSKYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)

![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)


![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)



